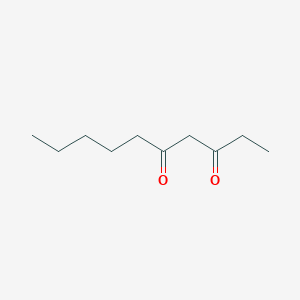
Decane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Decane-3,5-dione can be synthesized through several methods. One common approach involves the oxidation of decane-3,5-diol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions, with the diol being dissolved in an appropriate solvent like dichloromethane or acetone .
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic oxidation of decane-3,5-diol. This process often employs metal catalysts such as platinum or palladium to facilitate the oxidation reaction. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Decane-3,5-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form decane-3,5-diol.
Substitution: It can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Decane-3,5-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Decane-3,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of decane-3,5-dione involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
Decane-2,4-dione: Another diketone with similar properties but different reactivity due to the position of the ketone groups.
Hexane-2,5-dione: A shorter-chain diketone with different physical and chemical properties.
Octane-3,5-dione: A similar compound with a shorter carbon chain.
Uniqueness
Its longer carbon chain compared to similar diketones provides different solubility and interaction properties, making it suitable for specific industrial and research applications .
特性
CAS番号 |
5336-67-4 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
decane-3,5-dione |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-10(12)8-9(11)4-2/h3-8H2,1-2H3 |
InChIキー |
NUOXSJGIRWCWNR-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)CC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide](/img/structure/B14742354.png)
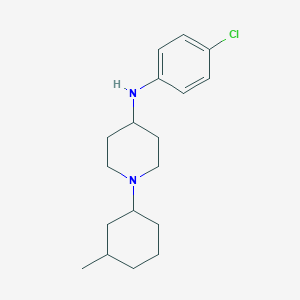
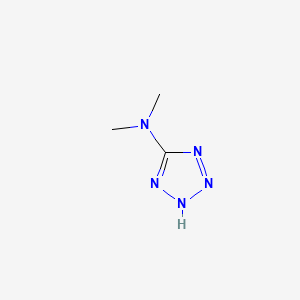
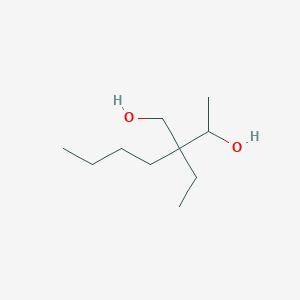

![Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate](/img/structure/B14742386.png)
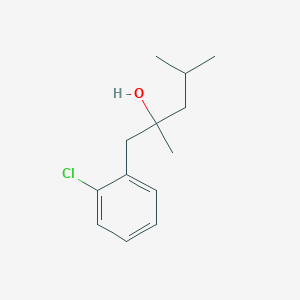
![4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14742398.png)
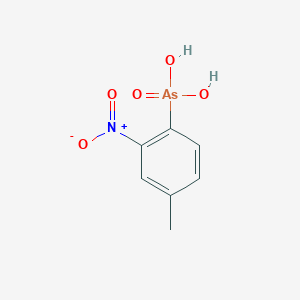
![Cycloocta[4,5]benzo[1,2-B]oxirene](/img/structure/B14742414.png)
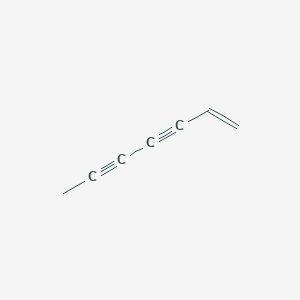

![(E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine]](/img/structure/B14742444.png)

